molecular formula C38H22N4 B13771326 3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile

3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile

Cat. No.: B13771326
M. Wt: 534.6 g/mol
InChI Key: YVLXMLQWACAAAV-UHFFFAOYSA-N
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Description

3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 3,3’ positions, with additional benzonitrile groups attached. This structural arrangement enhances its stability and electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile typically involves the coupling of carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-9H-carbazole reacts with 9-phenyl-9H-carbazol-3-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carbazole-3,3’-dione.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is primarily related to its electronic properties. The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices. Its unique structure allows for efficient π-π stacking interactions, enhancing its conductivity and stability . Additionally, the presence of benzonitrile groups can influence its photophysical properties, making it suitable for use in optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is unique due to the presence of benzonitrile groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in optoelectronics and advanced materials research.

Properties

Molecular Formula

C38H22N4

Molecular Weight

534.6 g/mol

IUPAC Name

3-[3-[9-(3-cyanophenyl)carbazol-4-yl]carbazol-9-yl]benzonitrile

InChI

InChI=1S/C38H22N4/c39-23-25-8-5-10-28(20-25)41-34-15-3-1-12-31(34)33-22-27(18-19-36(33)41)30-14-7-17-37-38(30)32-13-2-4-16-35(32)42(37)29-11-6-9-26(21-29)24-40/h1-22H

InChI Key

YVLXMLQWACAAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C#N)C=CC(=C3)C5=C6C7=CC=CC=C7N(C6=CC=C5)C8=CC=CC(=C8)C#N

Origin of Product

United States

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